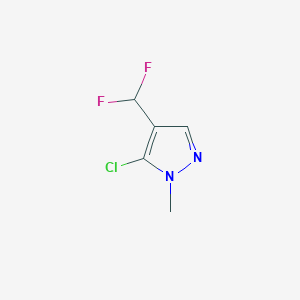

![molecular formula C21H21N3O4S B2952968 N~2~-苄基-N-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]-α-天冬酰胺 CAS No. 2096495-93-9](/img/structure/B2952968.png)

N~2~-苄基-N-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]-α-天冬酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

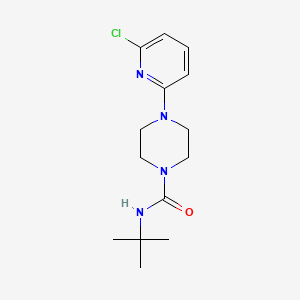

N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine (abbreviated as BNMA) is a synthetic compound that has been gaining attention in the scientific research community due to its potential applications in biochemistry and physiology. BNMA is a compound of a benzyl group and an asparagine molecule connected by a thiazole ring. It has been studied for its ability to act as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the metabolism of pyrimidines. Additionally, BNMA has been found to have anti-inflammatory and anti-oxidant properties and can be used to study the effects of DHODH inhibition and its potential therapeutic applications.

科学研究应用

合成与表征

研究重点在于合成和表征与 N2-苄基-N-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]-α-天冬酰胺 在结构上相似的化合物。例如,已经合成了带有苯并噻唑和苯并咪唑单元的新型天冬酰胺衍生物,显示出高荧光量子产率和斯托克斯位移。这些发现表明由于其卓越的光物理性质,作为肽框架中的荧光探针的潜在应用(Esteves 等,2009 年)。

生物活性

多项研究探索了与 N2-苄基-N-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]-α-天冬酰胺 在结构上相关的化合物的抗菌和抗真菌特性。例如,用 4-甲氧基-N,N-二甲基嘧啶合成的化合物并含有杂环化合物已证明对曲霉和黑曲霉等类型的真菌具有显着的抗真菌作用(Jafar 等,2017 年)。此外,苯并噻唑 β-内酰胺偶联物已被合成并评估其抗菌活性,对一系列革兰氏阳性菌和革兰氏阴性菌菌株显示出中等的有效性(Alborz 等,2018 年)。

抗氧化特性

源自或相关的化合物 N2-苄基-N-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]-α-天冬酰胺 已被研究其抗氧化能力。对海洋真菌的研究导致分离出显示出强抗氧化活性的苯醚衍生物,这表明在预防氧化应激相关疾病中使用的潜力(徐等,2017 年)。

化学预防和抗癌潜力

已经评估了相关化合物在癌症化学预防和治疗中的潜力。例如,邻甲氧基酚的衍生物,其中包括与目标化合物中类似的结构基序,已显示出诱导癌细胞凋亡,表明它们可用作化学预防剂(藤泽等,2005 年)。

作用机制

Target of Action

Similar compounds have been found to interact with enzymes such as cathepsin s , which plays a crucial role in antigen presentation, bone remodeling, and other cellular processes.

Mode of Action

The specific nature of these interactions and the resulting changes would depend on the structure of the compound and the active site of the target enzyme .

Biochemical Pathways

Given its potential interaction with cathepsin s , it could potentially influence the antigen presentation pathway and other processes regulated by this enzyme.

属性

IUPAC Name |

3-(benzylamino)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-28-16-9-7-15(8-10-16)18-13-29-21(23-18)24-20(27)17(11-19(25)26)22-12-14-5-3-2-4-6-14/h2-10,13,17,22H,11-12H2,1H3,(H,25,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCVVQPDWRQPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

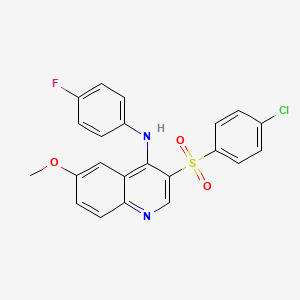

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2952885.png)

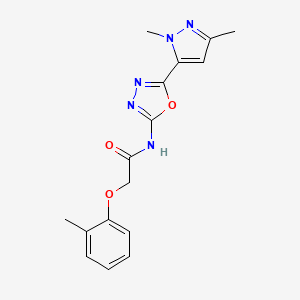

![N-[3-(methylthio)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2952890.png)

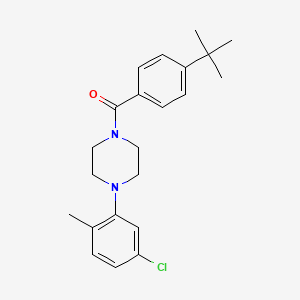

![3-(4-Fluorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2952895.png)

![1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952901.png)

![6-(Isopropylthio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2952902.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2952904.png)

![4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2952907.png)

![Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride](/img/structure/B2952908.png)